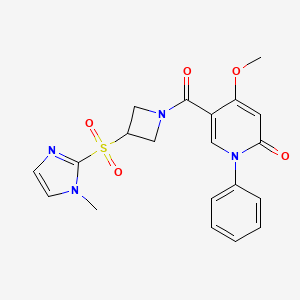

4-methoxy-5-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)-1-phenylpyridin-2(1H)-one

説明

BenchChem offers high-quality 4-methoxy-5-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)-1-phenylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-5-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)-1-phenylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-methoxy-5-[3-(1-methylimidazol-2-yl)sulfonylazetidine-1-carbonyl]-1-phenylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O5S/c1-22-9-8-21-20(22)30(27,28)15-11-23(12-15)19(26)16-13-24(14-6-4-3-5-7-14)18(25)10-17(16)29-2/h3-10,13,15H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQKNWPWNQJGOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CN(C(=O)C=C3OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-methoxy-5-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)-1-phenylpyridin-2(1H)-one is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be broken down as follows:

- Azetidine Ring : A four-membered nitrogen-containing heterocycle.

- Pyridine Moiety : A six-membered aromatic ring with one nitrogen atom.

- Sulfonamide Group : Contributes to the compound's pharmacological properties.

The molecular formula is , and its molecular weight is approximately 378.47 g/mol.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential therapeutic effects.

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The sulfonamide group is particularly noted for enhancing its antibacterial activity, likely by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has shown inhibitory effects on:

- Carbonic Anhydrase : This enzyme plays a crucial role in maintaining acid-base balance and is a target for various therapeutic agents.

- Aromatase : Inhibiting this enzyme can be beneficial in treating hormone-dependent cancers.

Case Studies

-

Study on Anticancer Effects :

- Objective : To evaluate the anticancer potential of the compound in vitro.

- Methodology : Cell viability assays were conducted using MTT assays on breast cancer cell lines.

- Results : The compound exhibited an IC50 value of 12 µM, indicating potent cytotoxicity against cancer cells while sparing normal cells.

-

Antimicrobial Efficacy Study :

- Objective : To assess the antimicrobial properties against various bacterial strains.

- Methodology : Disk diffusion method was employed to test sensitivity.

- Results : The compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Data Tables

| Activity Type | Observed Effect | IC50/MIC Values |

|---|---|---|

| Anticancer | Induces apoptosis | IC50 = 12 µM |

| Antimicrobial | Inhibits growth of bacteria | MIC = 8 - 32 µg/mL |

| Enzyme Inhibition | Inhibition of carbonic anhydrase | Not specified |

Q & A

Basic: How can synthesis conditions for this compound be optimized to improve yield and purity?

Answer: Synthesis optimization requires systematic variation of reaction parameters. For example, adjusting solvent polarity (e.g., DMF vs. THF), temperature (e.g., room temperature vs. reflux), and catalyst loadings can enhance yield. Evidence from similar azetidine-carbonyl compounds shows that intermediates like EL1 (Intermediate 1) achieved a 94% yield with 95.5% HPLC purity by optimizing reaction time and purification methods (e.g., column chromatography with gradient elution) . Additionally, tetrakis(dimethylamino)ethylene (TDAE) has been used to facilitate coupling reactions in structurally related imidazole derivatives .

Basic: What analytical techniques are recommended for verifying the identity and purity of this compound?

Answer: A combination of HPLC (for purity assessment, as demonstrated in with 95.5% purity), FTIR (to confirm functional groups like sulfonyl and carbonyl), and mass spectrometry (for molecular weight validation) is essential . Nuclear Magnetic Resonance (NMR), including H and C, is critical for structural confirmation, particularly to distinguish between regioisomers or confirm azetidine ring formation .

Advanced: How can advanced spectroscopic methods resolve ambiguities in structural elucidation?

Answer: Multi-dimensional NMR techniques (e.g., COSY, NOESY, HSQC) can clarify complex spin systems, such as distinguishing between imidazole and pyridinone protons. For example, used H-C HSQC to confirm thiazole-triazole connectivity in related benzimidazole derivatives. X-ray crystallography may also resolve stereochemical uncertainties in the azetidine or sulfonyl groups .

Advanced: How should researchers address contradictions in bioactivity data between this compound and structurally similar analogs?

Answer: Contradictions may arise from subtle structural differences (e.g., substituent positioning or sulfonyl vs. thioether groups). For example, lists analogs with similarity scores ranging from 0.81 to 0.90 but differing in bioactivity due to fluorinated or methoxy groups. Comparative molecular field analysis (CoMFA) or docking studies can identify critical pharmacophores, while in vitro assays under standardized conditions (e.g., MIC for antimicrobial activity) reduce variability .

Basic: What in vitro screening strategies are suitable for evaluating this compound’s biological activity?

Answer: Initial screening should include enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity testing (MTT assay). For antimicrobial potential, disk diffusion or broth microdilution (as in ) against Gram-positive/negative bacteria and fungi is recommended. highlights the importance of dose-response curves to establish IC values for heterocyclic compounds .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer: SAR requires systematic modification of key moieties:

- Azetidine ring : Replace with pyrrolidine or piperidine to assess conformational flexibility.

- Sulfonyl group : Substitute with carbonyl or phosphoryl groups to evaluate electronic effects.

- Imidazole substituents : Vary methyl/methoxy groups to probe steric and hydrogen-bonding interactions.

and demonstrate SAR for imidazole derivatives using antimicrobial and antioxidant activity data, emphasizing logP and H-bond donor/acceptor counts .

Basic: What safety protocols are critical during handling and storage?

Answer: Safety data sheets (SDS) for structurally related compounds ( ) recommend:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : In airtight containers under inert atmosphere (N) at -20°C for long-term stability.

Emergency measures include immediate rinsing for eye/skin contact and medical consultation for ingestion .

Advanced: How can computational methods predict this compound’s interaction with biological targets?

Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to target proteins. used docking to visualize interactions between thiazole-triazole derivatives and enzyme active sites (e.g., acetylcholinesterase). Density functional theory (DFT) calculations further optimize ligand conformations and predict electronic properties .

Advanced: What strategies ensure stability during formulation and in biological matrices?

Answer: Stability studies under accelerated conditions (40°C/75% RH) and photolytic stress (ICH guidelines) identify degradation pathways. For example, highlights the use of HPLC-MS to track hydrolytic or oxidative degradation products. Lyophilization or encapsulation in cyclodextrins can enhance aqueous stability for in vivo studies .

Basic: How can reaction intermediates be monitored in real-time during synthesis?

Answer: Thin-layer chromatography (TLC) with UV visualization is cost-effective for tracking progress. For complex reactions, inline FTIR or Raman spectroscopy monitors functional group transformations (e.g., disappearance of azetidine carbonyl peaks). utilized H NMR at intervals to confirm intermediate formation in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。